17beta(H),21beta(H)-25,28,30-TRISNORHOPANE
Overview
Description
17beta(H),21beta(H)-25,28,30-TRISNORHOPANE is a pentacyclic triterpenoid belonging to the hopane family. These compounds are known for their stability and resistance to degradation, making them valuable in various scientific and industrial applications. The unique structure of this compound includes a hopane skeleton with specific stereochemistry at the 17 and 21 positions, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17beta(H),21beta(H)-25,28,30-TRISNORHOPANE typically involves the cyclization of squalene or related precursors. The process often requires specific catalysts and reaction conditions to ensure the correct stereochemistry. For instance, the use of Lewis acids or specific enzymes can facilitate the cyclization process, leading to the formation of the desired hopane structure.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as certain bacteria or plants that produce hopanoids. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as hydrothermal synthesis, which involves high temperatures and pressures to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
17beta(H),21beta(H)-25,28,30-TRISNORHOPANE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Reduction reactions can modify the degree of unsaturation in the molecule.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce more saturated hopanoids. Substitution reactions can result in a variety of functionalized hopanoids with different chemical and physical properties.
Scientific Research Applications
17beta(H),21beta(H)-25,28,30-TRISNORHOPANE has several scientific research applications, including:
Chemistry: Used as a biomarker in geochemical studies to trace the origin and maturity of organic matter in sediments and petroleum.
Biology: Studied for its role in bacterial cell membranes, where hopanoids contribute to membrane stability and function.
Medicine: Investigated for potential therapeutic applications due to its stability and bioactivity.
Industry: Utilized in the analysis and remediation of oil spills, where hopanoids serve as indicators of biodegradation processes.
Mechanism of Action
The mechanism of action of 17beta(H),21beta(H)-25,28,30-TRISNORHOPANE involves its interaction with biological membranes and enzymes. In bacterial membranes, hopanoids like this compound help maintain membrane integrity and fluidity. The compound may also interact with specific enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
17beta(H),21beta(H)-bishomohopanol: A similar hopanoid with a hydroxyl group at the 29 position.
17alpha(H),21beta(H)-Hopane: Another hopane isomer with different stereochemistry at the 17 position.
Uniqueness
17beta(H),21beta(H)-25,28,30-TRISNORHOPANE is unique due to its specific stereochemistry and the absence of certain functional groups present in other hopanoids. This uniqueness contributes to its distinct chemical and physical properties, making it valuable for specific applications in geochemistry, biology, and industry.
Properties
IUPAC Name |
(3S,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-6-18-9-10-20-19(18)13-16-26(4)23(20)11-12-24-21-8-7-15-25(2,3)22(21)14-17-27(24,26)5/h18-24H,6-17H2,1-5H3/t18-,19-,20-,21-,22+,23+,24+,26+,27+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWTZKSVUZWHDP-KOQBJUFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C1CCC3(C2CCC4C3(CCC5C4CCCC5(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@H]2[C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@H]4CCCC5(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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